molecular formula C9H16N2O B12309673 N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide

N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide

Cat. No.: B12309673
M. Wt: 168.24 g/mol
InChI Key: NHMZFDNYMNHPDP-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1R,5S,6S)-3-Azabicyclo[310]Hexan-6-Yl)Isobutyramide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the isobutyramide group. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability.

    Substitution: Commonly involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide stands out due to its unique bicyclic structure and the specific stereochemistry that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced research applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methylpropanamide

InChI

InChI=1S/C9H16N2O/c1-5(2)9(12)11-8-6-3-10-4-7(6)8/h5-8,10H,3-4H2,1-2H3,(H,11,12)/t6-,7+,8?

InChI Key

NHMZFDNYMNHPDP-DHBOJHSNSA-N

Isomeric SMILES

CC(C)C(=O)NC1[C@H]2[C@@H]1CNC2

Canonical SMILES

CC(C)C(=O)NC1C2C1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.